molecular formula C12H11ClFNO B7988483 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B7988483
M. Wt: 239.67 g/mol
InChI Key: UBWUBHUXCNAMEM-UHFFFAOYSA-N
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Description

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This compound, in particular, is of interest due to its unique structural features, including the presence of a cyclopropyl group, which can influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Cyclization Reaction: Starting with a suitable aniline derivative, a cyclization reaction is performed to form the quinoline core.

    Halogenation: Introduction of the chlorine and fluorine atoms is achieved through halogenation reactions using reagents such as thionyl chloride and fluorine gas.

    Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for scale, yield, and cost-effectiveness. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it to dihydroquinoline derivatives using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and mild heating.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new antibiotics.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one involves:

    Molecular Targets: It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

    Pathways: Inhibition of these enzymes leads to the disruption of DNA replication and cell division, ultimately causing bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with a similar structure but different substituents.

    Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.

    Moxifloxacin: A quinolone with additional methoxy and amine groups.

Uniqueness

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one is unique due to its specific combination of chloro, fluoro, and cyclopropyl groups, which can influence its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

7-chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO/c13-9-6-11-8(5-10(9)14)12(16)3-4-15(11)7-1-2-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWUBHUXCNAMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(=O)C3=CC(=C(C=C32)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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